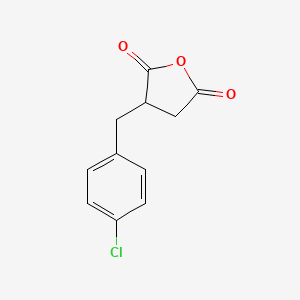
3-(4-Chlorobenzyl)dihydrofuran-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobenzyl)dihydrofuran-2,5-dione is a useful research compound. Its molecular formula is C11H9ClO3 and its molecular weight is 224.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Chlorobenzyl)dihydrofuran-2,5-dione is a synthetic organic molecule characterized by its unique dihydrofuran structure and the presence of a chlorobenzyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, anticonvulsant, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C12H9ClO2
- Molecular Weight : 232.65 g/mol
The compound features a dihydrofuran ring flanked by two carbonyl groups, with a 4-chlorobenzyl group that enhances its biological activity and reactivity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of pyrrolidine-2,5-dione showed potent activity against various cancer cell lines, suggesting that structural modifications can enhance efficacy against tumors .
- Specifically, compounds with similar structures have been shown to inhibit the growth of colon cancer cell lines (HCT-116, SW-620) with growth inhibition concentrations (GI50) in the nanomolar range (approximately 1.0–1.6 × 10−8 M) .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored extensively:
- In animal models, several derivatives demonstrated significant anticonvulsant effects in both maximal electroshock (MES) tests and pilocarpine-induced seizure models .
- The mechanism of action for these compounds appears to involve modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Studies on related compounds have shown moderate to good antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against different bacterial species .
- The antifungal efficacy was noted against Candida albicans and Fusarium oxysporum, further supporting its therapeutic potential in infectious diseases .
Summary of Biological Activities
Case Studies
- Anticancer Study :
- Anticonvulsant Evaluation :
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]oxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)5-8-6-10(13)15-11(8)14/h1-4,8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJJLKYLJDWDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














